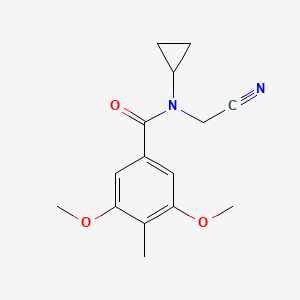
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用机制
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. This compound binds to cannabinoid receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it useful for laboratory experiments, where consistency and reproducibility are important. Additionally, this compound has been shown to have a good safety profile, with minimal side effects reported in animal studies. However, one limitation of this compound is that it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
未来方向
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer side effects than non-selective agonists like this compound. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and the body as a whole. Finally, this compound may have potential applications in the treatment of a variety of diseases, including multiple sclerosis, neuropathic pain, and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound acts on the endocannabinoid system, leading to its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis and neuropathic pain, where it has shown promise as a potential therapeutic agent. Future research is needed to explore the potential therapeutic applications of this compound and to develop more selective cannabinoid receptor agonists.
合成方法
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. The second step involves the reaction of N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide with cyanomethyl magnesium bromide to yield this compound.
科学研究应用
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis, where it has been shown to reduce inflammation and improve motor function. This compound has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain and improve quality of life.
属性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMWCHYOYTOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


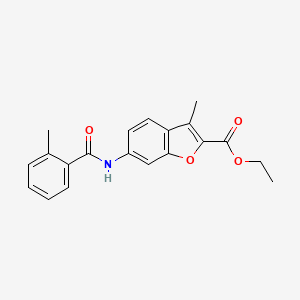
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)
![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)
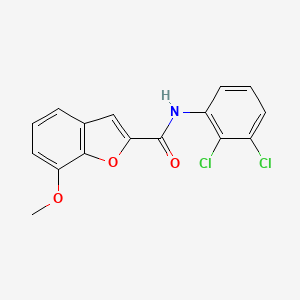
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)
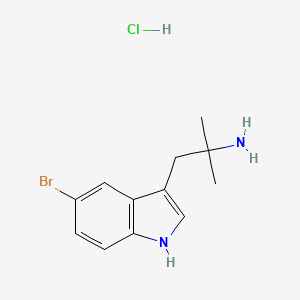
![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)
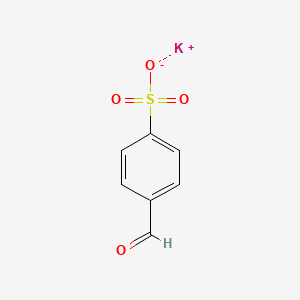
![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)